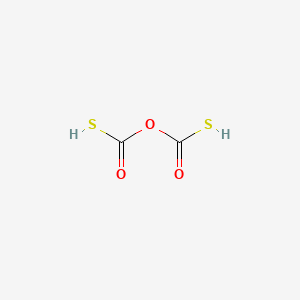![molecular formula C8H11NO B14683688 Bicyclo[4.1.0]hept-2-ene-7-carboxamide CAS No. 36186-70-6](/img/structure/B14683688.png)
Bicyclo[4.1.0]hept-2-ene-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[410]hept-2-ene-7-carboxamide is a unique organic compound characterized by its bicyclic structure This compound is part of the bicycloheptane family, which is known for its strained ring systems and interesting chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.1.0]hept-2-ene-7-carboxamide typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between cyclohexa-2,4-diene and a suitable dienophile under controlled conditions yields the bicyclo[4.1.0]hept-2-ene framework . The carboxamide group can then be introduced through subsequent functionalization steps, such as amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale synthesis would require efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials to ensure economic viability.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.1.0]hept-2-ene-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the carboxamide group or other functional groups present.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.1.0]hept-2-ene-7-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Bicyclo[4.1.0]hept-2-ene-7-carboxamide involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The carboxamide group can form hydrogen bonds and other interactions, contributing to its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Another bicyclic compound with a different ring size and structure.
Spiro[cyclopropane-1,2’-steroids]: Compounds with a spiro-cyclopropane structure, known for their biological activities.
7-Oxabicyclo[2.2.1]heptane: A bicyclic ether with applications in polymer chemistry.
Uniqueness
Bicyclo[410]hept-2-ene-7-carboxamide stands out due to its specific ring strain and the presence of the carboxamide group
Eigenschaften
CAS-Nummer |
36186-70-6 |
|---|---|
Molekularformel |
C8H11NO |
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
bicyclo[4.1.0]hept-2-ene-7-carboxamide |
InChI |
InChI=1S/C8H11NO/c9-8(10)7-5-3-1-2-4-6(5)7/h1,3,5-7H,2,4H2,(H2,9,10) |
InChI-Schlüssel |
GDCDRCNEEQKDBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C2C(=O)N)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenyl{2-[(propan-2-yl)amino]phenyl}methanone](/img/structure/B14683607.png)

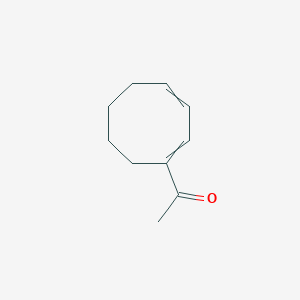

![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683634.png)
![10-Methyl-2,3,4,4a-tetrahydro-1h-pyrido[2,1-b][1,3]benzothiazol-10-ium bromide](/img/structure/B14683636.png)
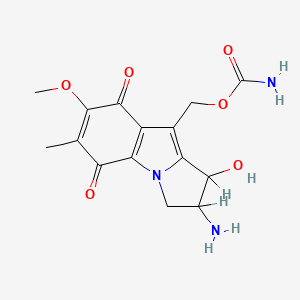
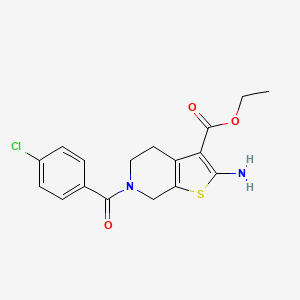
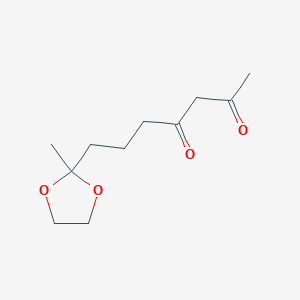

![Benzenesulfonic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis-](/img/structure/B14683686.png)
![(E)-1-([1,1'-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine](/img/structure/B14683691.png)
